

An In-depth Technical Guide to Magnesium Bromide Hexahydrate (CAS: 13446-53-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium bromide hydrate*

Cat. No.: B6302090

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium bromide hexahydrate ($\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$), identified by CAS number 13446-53-2, is an inorganic salt with significant applications in organic synthesis and notable relevance to the fields of pharmacology and drug development. As a Lewis acid catalyst, it facilitates a variety of chemical transformations, while its constituent ions, magnesium (Mg^{2+}) and bromide (Br^-), exhibit distinct biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications in organic chemistry with detailed experimental protocols, and the pharmacological implications of magnesium bromide hexahydrate, tailored for a scientific audience.

Physicochemical Properties

Magnesium bromide hexahydrate is a colorless, odorless, and deliquescent crystalline solid.^[1] It is highly soluble in water and also shows solubility in alcohols such as methanol and ethanol.^[3] The hexahydrate form is characterized by the presence of six water molecules coordinated to the magnesium ion, forming a hexaaquamagnesium complex, $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}$.^[4]

Table 1: General and Physical Properties of Magnesium Bromide Hexahydrate

Property	Value	References
CAS Number	13446-53-2	[4]
Molecular Formula	MgBr ₂ ·6H ₂ O	[5]
Molecular Weight	292.20 g/mol	[4]
Appearance	Colorless monoclinic crystals	[6]
Density	2.07 g/cm ³	[4]
Melting Point	172.4 °C (decomposes)	[4]
Solubility in Water	316 g/100 mL (at 0 °C)	[4]
Solubility in Ethanol	6.9 g/100 mL	[4]
Solubility in Methanol	21.8 g/100 mL	[4]

Table 2: Structural and Spectroscopic Data

Property	Description	References
Crystal Structure	Monoclinic, featuring [Mg(H ₂ O) ₆] ²⁺ octahedra and unbonded Br ⁻ anions.	[4][7]
FTIR Spectroscopy	The presence of water of hydration is indicated by a broad –OH stretching band around 3200-3400 cm ⁻¹ .	[8][9]
Raman Spectroscopy	A polarized band around 356 cm ⁻¹ is attributed to the ν ₁ -MgO ₆ stretching mode of the hexaaquated magnesium ion.	[10]

Synthesis and Thermal Stability

Laboratory Synthesis

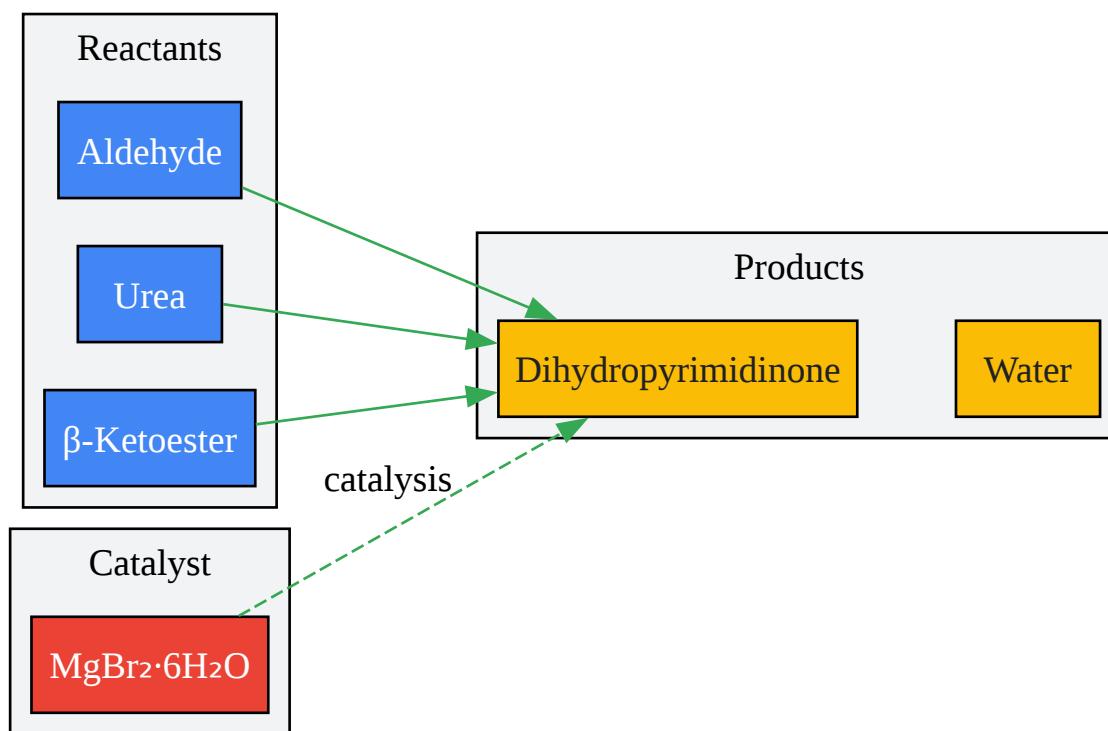
Magnesium bromide can be synthesized through several straightforward acid-base reactions. A common method involves the reaction of magnesium oxide or magnesium carbonate with hydrobromic acid, followed by evaporation of the solvent to yield the hydrated salt.[6]

- $\text{MgO} + 2\text{HBr} \rightarrow \text{MgBr}_2 + \text{H}_2\text{O}$
- $\text{MgCO}_3 + 2\text{HBr} \rightarrow \text{MgBr}_2 + \text{H}_2\text{O} + \text{CO}_2$

Thermal Decomposition

The thermal decomposition of magnesium bromide hexahydrate is a multi-step process involving sequential loss of water molecules. Upon heating, it undergoes dehydration to form lower hydrates before eventual decomposition.[11][12] The process is analogous to that of magnesium chloride hexahydrate, which forms di- and monohydrates before converting to magnesium hydroxychloride and finally magnesium oxide at higher temperatures.[11]

[Click to download full resolution via product page](#)


Caption: Thermal decomposition pathway of Magnesium Bromide Hexahydrate.

Applications in Organic Synthesis

Magnesium bromide, particularly as its diethyl etherate complex ($\text{MgBr}_2 \cdot \text{OEt}_2$), serves as a versatile Lewis acid catalyst in a range of organic transformations. Its ability to chelate with substrates often leads to high levels of stereoselectivity.

Biginelli Reaction

Magnesium bromide is an effective catalyst for the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β -ketoester, and urea.[13][14] These products are of significant interest to the pharmaceutical industry due to their potential as calcium channel blockers and antihypertensive agents.[15] The Lewis acidic nature of Mg^{2+} is thought to activate the aldehyde carbonyl group towards nucleophilic attack.

[Click to download full resolution via product page](#)

Caption: Workflow for the MgBr_2 -catalyzed Biginelli Reaction.

Aldol and Related Reactions

Magnesium bromide diethyl etherate is widely used to mediate highly diastereoselective aldol reactions, particularly between silyl enol ethers and chiral alkoxy aldehydes.[16][17] The magnesium ion is proposed to form a six-membered cyclic transition state through chelation with both the aldehyde and the silyl enol ether, thereby controlling the stereochemical outcome of the reaction.[16]

Synthesis of α -Aminonitriles (Strecker Reaction)

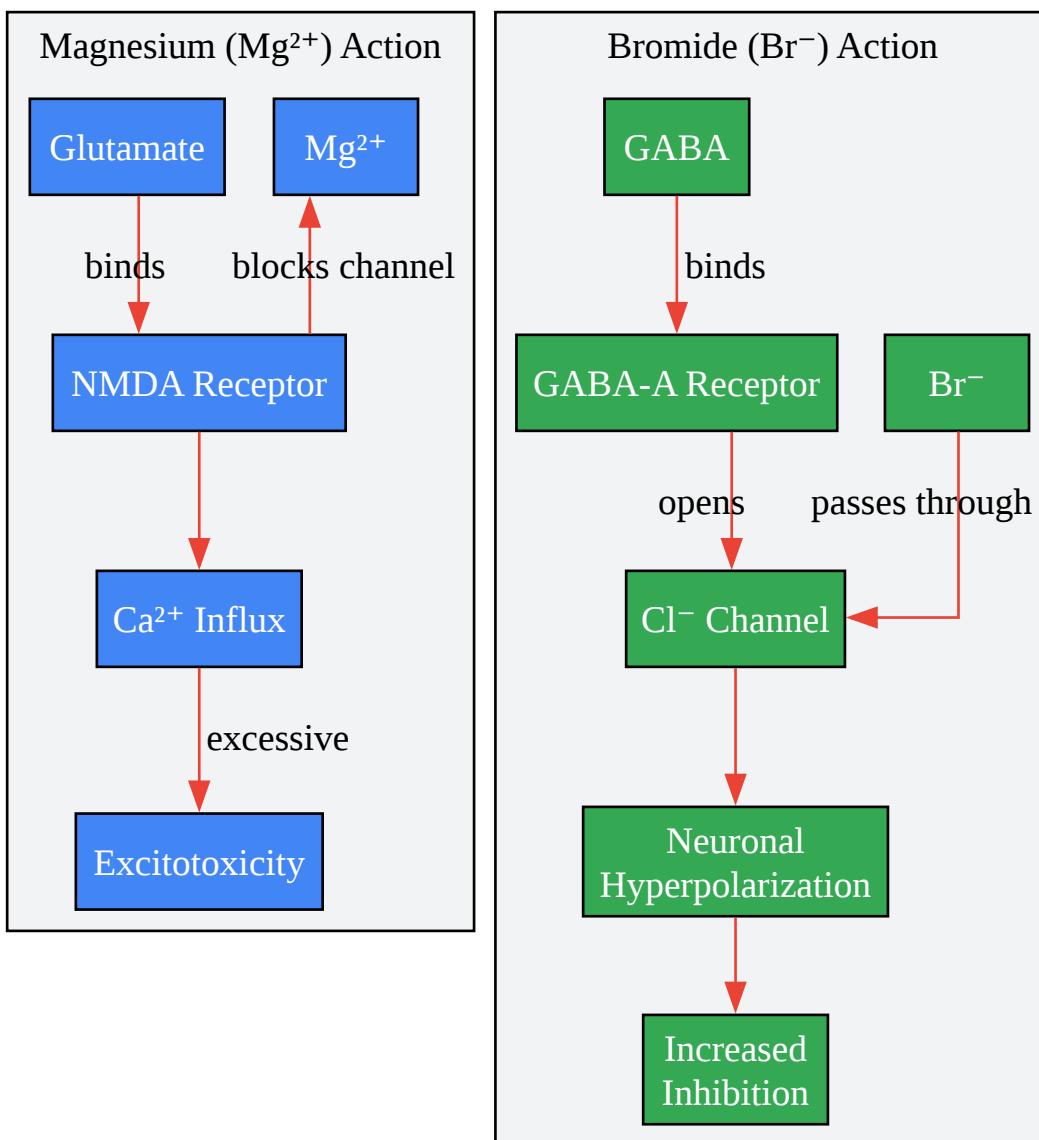
A notable application is the efficient, solvent-free, one-pot synthesis of α -aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN), catalyzed by magnesium bromide ethyl etherate.[1][3] This three-component reaction provides a facile route to α -aminonitriles, which are valuable precursors for the synthesis of α -amino acids and various nitrogen-containing heterocycles.[1]

Experimental Protocol: Synthesis of α -Aminonitriles[1]

- Materials: Aldehyde (1 mmol), amine (1 mmol), trimethylsilyl cyanide (TMSCN, 1.1 mmol), and magnesium bromide ethyl etherate ($MgBr_2 \cdot OEt_2$, 0.1 mmol).
- Procedure:
 - To a mixture of the aldehyde and amine in a round-bottom flask, add $MgBr_2 \cdot OEt_2$ (10 mol%).
 - Stir the mixture at room temperature for 5 minutes.
 - Add TMSCN to the reaction mixture.
 - Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes, as monitored by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with the addition of saturated aqueous $NaHCO_3$ solution.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel if necessary.

Relevance to Drug Development and Pharmacology

The historical use of bromide salts as sedatives and anticonvulsants, coupled with the critical role of magnesium in neurological function, makes $MgBr_2 \cdot 6H_2O$ a compound of interest for drug development professionals.[18][19]


Role of Magnesium in Neuronal Signaling

Magnesium ions are crucial for maintaining nervous system health and play a key role in modulating synaptic plasticity and neurotransmitter release.[20] A primary mechanism of action is its role as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key

glutamate receptor involved in excitatory neurotransmission.[20] By blocking the NMDA receptor's ion channel, Mg^{2+} prevents excessive calcium influx, which can lead to excitotoxicity and neuronal damage. This makes magnesium a natural neuroprotective agent.

Pharmacological Action of Bromide

The bromide ion (Br^-) exerts inhibitory effects on the central nervous system.[21] Its anticonvulsant mechanism is believed to involve its passage through neuronal chloride channels, leading to hyperpolarization of the neuronal membrane.[22] This hyperpolarization enhances the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid), thereby raising the seizure threshold.[22][23]

[Click to download full resolution via product page](#)

Caption: Dual neurological signaling pathways of Mg²⁺ and Br⁻ ions.

Safety and Handling

Magnesium bromide hexahydrate is classified as an irritant, causing skin and serious eye irritation.^[1] It may also cause respiratory irritation.^[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Due to its deliquescent nature, it should be stored in a tightly closed container in a cool, dry place.^[1]

Table 3: Hazard Information

Hazard Statement	GHS Classification	References
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]

Conclusion

Magnesium bromide hexahydrate is a compound with a dual profile of significant utility. For synthetic chemists, it is a valuable Lewis acid catalyst for constructing complex organic molecules. For pharmacologists and drug development professionals, its constituent ions offer insights into fundamental neurological processes and potential therapeutic avenues for conditions involving neuronal hyperexcitability. A thorough understanding of its chemical properties, reactivity, and biological actions is essential for leveraging its full potential in both research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot, solvent-free synthesis of α -aminonitriles under catalysis by magnesium bromide ethyl etherate [ouci.dntb.gov.ua]
- 4. Magnesium bromide - Wikipedia [en.wikipedia.org]
- 5. CAS 13446-53-2: Magnesium bromide (MgBr₂), hexahydrate [cymitquimica.com]
- 6. Magnesium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ie-a-shc.org [iea-shc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticonvulsant - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Magnesium Bromide Hexahydrate (CAS: 13446-53-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6302090#magnesium-bromide-hydrate-cas-number-13446-53-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com